

Application Note: Determination of the Degree of Hydrogenation of Dibenzyltoluene

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Compound of Interest

Compound Name: 2,3-Dibenzyltoluene

Cat. No.: B1364162

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzyltoluene (DBT) is a promising Liquid Organic Hydrogen Carrier (LOHC) for the safe and efficient storage and transportation of hydrogen. The degree of hydrogenation of DBT is a critical parameter that determines the hydrogen storage capacity and the overall efficiency of the LOHC system. Accurate and reliable methods for determining the degree of hydrogenation are therefore essential for research, development, and quality control in this field. This application note provides detailed protocols for determining the degree of hydrogenation of dibenzyltoluene using ^1H -NMR spectroscopy and High-Performance Liquid Chromatography (HPLC), supported by Gas Chromatography-Mass Spectrometry (GC-MS) for concentration analysis.

Analytical Techniques

The primary methods for quantifying the degree of hydrogenation of dibenzyltoluene involve the identification and quantification of its various hydrogenated forms:

- H0-DBT: Unhydrogenated dibenzyltoluene
- H6-DBT: Partially hydrogenated dibenzyltoluene (one aromatic ring saturated)
- H12-DBT: Partially hydrogenated dibenzyltoluene (two aromatic rings saturated)

- H18-DBT: Fully hydrogenated dibenzyltoluene (perhydro-dibenzyltoluene)

This note details the application of ^1H -NMR and HPLC for this purpose.

Experimental Protocols

Catalytic Hydrogenation of Dibenzyltoluene (Batch Reactor)

This protocol describes a typical lab-scale hydrogenation experiment.

Materials:

- Dibenzyltoluene (H0-DBT)
- Ru/Al₂O₃ catalyst
- High-pressure batch autoclave (e.g., Parr Instrument Company) with a gas-entrainment stirrer
- Argon (Ar 4.6)
- Hydrogen (H₂)
- Heating jacket
- Sample collection vials

Procedure:

- Load 150 g of H0-DBT and the Ru/Al₂O₃ catalyst into the 300 mL stainless-steel batch autoclave. A typical catalyst loading is a molar ratio of 400:1 (H0-DBT/Ru).[\[1\]](#)
- Seal the autoclave and purge the gas volume three times with Argon to remove any air.[\[1\]](#)
- Heat the vessel to the desired reaction temperature (e.g., 120-200 °C) using the heating jacket.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and maintain this pressure throughout the experiment.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Start the stirrer at a high speed (e.g., 1200 rpm) to ensure good gas-liquid mixing.[\[1\]](#)
- Collect liquid samples at defined time intervals to monitor the progress of the hydrogenation reaction.
- Analyze the collected samples using ^1H -NMR, HPLC, or GC-MS to determine the concentration of H0-DBT, H6-DBT, H12-DBT, and H18-DBT.

^1H -NMR Spectroscopy Analysis

^1H -NMR spectroscopy is a powerful technique for elucidating the reaction pathway and quantifying the different hydrogenated species.

Instrumentation:

- NMR Spectrometer (e.g., JEOL ECX 400)[\[1\]](#)

Sample Preparation:

- Dilute 0.1 mL of the liquid sample in 1 mL of a deuterated solvent (e.g., dichloromethane- d_2).
[\[1\]](#)

Data Acquisition and Analysis:

- Acquire the ^1H -NMR spectrum of the prepared sample.
- Integrate the signals corresponding to the aromatic protons (in H0-DBT, H6-DBT, H12-DBT) and the aliphatic protons (in H6-DBT, H12-DBT, H18-DBT).
- The degree of hydrogenation can be calculated from the ratio of the integrals of the aromatic and aliphatic regions. Detailed analysis of the chemical shifts can also reveal the preferential hydrogenation pathway (e.g., side-ring preference, SSM).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used to separate the different hydrogenated forms of dibenzyltoluene, supporting the results obtained from NMR spectroscopy.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Instrumentation and Conditions:

- HPLC System: With a suitable detector (e.g., UV-Vis).
- Column: Phenomenex phenyl-hexyl silica column (250 mm x 4.6 mm I.D, 15 μ m, pore size 100 Å).[\[1\]](#)
- Mobile Phase: Isocratic elution with Acetone and Water (95:5, v/v).[\[1\]](#)
- Flow Rate: 0.17 mL/min.[\[1\]](#)

Procedure:

- Prepare standard solutions of H0-DBT and, if available, the different hydrogenated species.
- Inject the samples and standards into the HPLC system.
- Identify the peaks corresponding to H0-DBT, H6-DBT, H12-DBT, and H18-DBT based on their retention times.
- Quantify the concentration of each species by comparing the peak areas with those of the standards. HPLC analysis confirms the accumulation of intermediate species like H12-DBT before complete hydrogenation to H18-DBT.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is another valuable technique for analyzing the concentrations of dibenzyltoluene and its hydrogenated forms.[\[6\]](#)[\[7\]](#)

Procedure:

- Separate the components of the reaction mixture using a gas chromatograph.
- Detect and identify the different species (H0-DBT, H6-DBT, H12-DBT, H18-DBT) using a mass spectrometer.
- The concentrations of each component can be determined as a function of the degree of hydrogenation (DoH).[\[6\]](#)[\[7\]](#)

Data Presentation

Quantitative data from the analysis should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Composition of Hydrogenation Mixture at Different Time Intervals

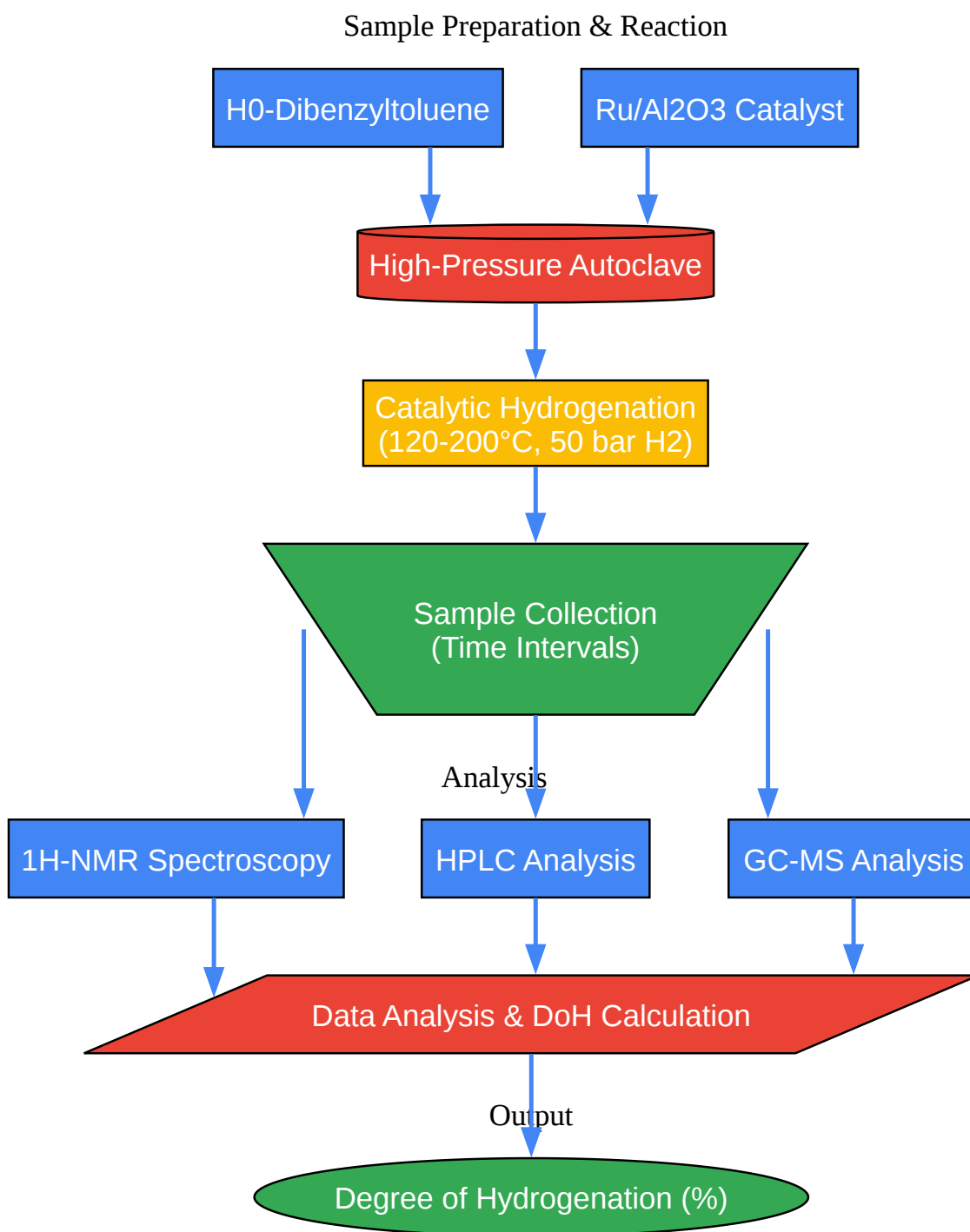
Time (min)	% H0-DBT	% H6-DBT	% H12-DBT	% H18-DBT	Degree of Hydrogenation (%)
0	100	0	0	0	0
30	50	35	10	5	25
60	10	40	40	10	55
120	0	5	55	40	85
240	0	0	5	95	98.3

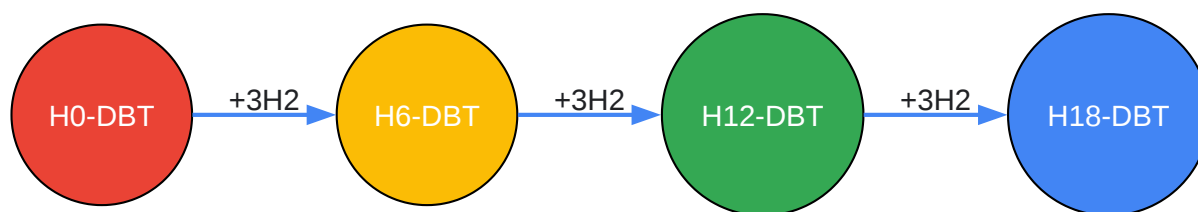
Table 2: Comparison of Analytical Techniques for DoH Determination

Technique	Principle	Advantages	Disadvantages
^1H -NMR	Measures the ratio of aromatic to aliphatic protons.	Provides detailed structural information, elucidates reaction pathways.	Can be less accurate if reaction pathways are unknown.[8]
^{13}C -NMR	Non-path-dependent determination of DoH.	More reliable for unknown dehydrogenation paths.[8]	Longer acquisition times compared to ^1H -NMR.
HPLC	Separates molecules based on their polarity and size.	Good for separating different hydrogenated species.	Isomers of the same DoH may have similar retention times.[6]
GC-MS	Separates based on boiling point and provides mass information.	High resolution and sensitivity for concentration analysis.	Resolution of isomers can be challenging.[8]

Visualizations

Experimental Workflow





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